Dioctylbis(oleoyloxy)stannane

Description

Contextualization of Diorganotin(IV) Compounds in Contemporary Chemical Research

Diorganotin(IV) compounds represent a major focus area within the broader field of organometallic chemistry. Their research is driven by both established industrial applications and the continuous exploration of novel functionalities. researchgate.net Industrially, their primary role for decades has been as highly effective heat stabilizers for polyvinyl chloride (PVC). inchem.orgepa.gov They prevent the thermal degradation of the polymer during high-temperature processing. inchem.orgontosight.ai Furthermore, diorganotin(IV) compounds are widely used as catalysts in various organic reactions, including the formation of polyurethanes and the vulcanization of silicones at room temperature. inchem.orgontosight.ai

Contemporary research continues to build on these foundations while exploring new frontiers. A significant trajectory involves the synthesis and characterization of novel diorganotin(IV) complexes with diverse ligands to fine-tune their properties for specific applications. researchgate.netmdpi.com There is substantial academic interest in their potential as therapeutic agents. Numerous studies have investigated diorganotin(IV) derivatives for their biological activities, including potential applications as anticancer, antifungal, and antimicrobial agents, where their efficacy is often enhanced compared to the free ligands. nih.govtandfonline.comfrontiersin.org The structural diversity, coordination chemistry, and biological activity of these compounds make them a rich subject for ongoing academic and industrial investigation. researchgate.netmdpi.com

Nomenclature and Structural Representation of Dioctylbis(oleoyloxy)stannane

The systematic naming and identification of chemical compounds are crucial for scientific communication. This compound is identified by several names and codes across different chemical registries. Its Chemical Abstracts Service (CAS) name is Stannane, dioctylbis[[(9Z)-1-oxo-9-octadecenyl]oxy]-. cas.org Common synonyms include Dioctyltin (B90728) dioleate. cas.org

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 27550-52-3 cas.orgchemnet.com |

| IUPAC Name | Stannane, dioctylbis[[(9Z)-1-oxo-9-octadecenyl]oxy]- cas.org |

| Molecular Formula | C₅₂H₁₀₀O₄Sn cas.orgnih.gov |

| Molecular Weight | 908.06 g/mol cas.org |

| Common Synonyms | Dioctyltin dioleate, Stannane, dioctylbis(oleoyloxy)- cas.org |

Historical Development and Evolution of Research on Oleate-Derived Organotin Species

The field of organotin chemistry has a rich history dating back to the mid-19th century. lupinepublishers.com Edward Frankland's isolation of diethyltin (B15495199) diiodide in 1849 and Carl Löwig's synthesis of alkyltin compounds in 1852 are recognized as the starting points of this chemical discipline. lupinepublishers.com For many decades, research remained largely academic. However, the landscape changed dramatically in the 1940s with the discovery of the utility of organotin compounds as stabilizers for PVC. lupinepublishers.com This industrial application triggered a surge in research aimed at synthesizing and evaluating a wide array of organotin derivatives. epa.gov

The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com This success spurred investigations into other organotin carboxylates, as researchers sought to optimize properties such as thermal stability, processability, and compatibility with the polymer matrix. The use of long-chain carboxylates, derived from fatty acids, was a logical extension of this work. Research into oleate-derived organotins, such as tributyltin oleate (B1233923) and the subject compound this compound, emerged from this trajectory. cdc.govdtic.mil The long, unsaturated oleate chains were investigated for their ability to impart different physical properties, such as improved lubricity or different solubility profiles, compared to their saturated counterparts like laurates or stearates. ontosight.aisigmaaldrich.com This evolution reflects a broader trend in applied organometallic chemistry: the systematic modification of ligand structures to tailor the functionality of the resulting metal complex for specific, high-performance applications.

Overview of Academic Research Trajectories for this compound

While specific, high-profile academic studies focusing exclusively on this compound are not widely disseminated in principal journals, its research trajectories can be understood through its established industrial roles. ontosight.ai Academic and industrial research concerning this compound logically follows two main paths: its function as a polymer additive and its catalytic activity.

PVC Stabilization: A primary research focus is on its efficacy and mechanism as a heat stabilizer for PVC. ontosight.ai Investigations in this area would involve studying its ability to prevent the autocatalytic dehydrochlorination of PVC at processing temperatures. Research would aim to elucidate its role in scavenging hydrogen chloride (HCl) and disrupting the formation of color-inducing polyene sequences within the polymer backbone, which are key aspects of organotin stabilizer function. inchem.org

Catalysis in Polyurethane Formation: Another significant research trajectory is its application as a catalyst, particularly in the production of polyurethane foams. ontosight.aiontosight.ai Academic studies in this domain would concentrate on the kinetics and mechanism of the catalysis of the isocyanate-polyol reaction. Research would seek to understand how the Lewis acidic tin center and the nature of the oleate ligands influence the reaction rate and the properties of the final polymer product.

In both areas, a foundational component of research involves the synthesis and thorough characterization of the compound using modern analytical techniques. These include multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn NMR) and Fourier-transform infrared (FT-IR) spectroscopy to confirm its structure and purity, which is a standard approach in the study of all organotin compounds. researchgate.netmdpi.comnih.gov

Table 2: Summary of Properties and Applications

| Property | Description |

|---|---|

| Chemical Class | Diorganotin(IV) Carboxylate inchem.org |

| Molecular Formula | C₅₂H₁₀₀O₄Sn cas.org |

| Appearance | Typically a liquid lookchem.com |

| Primary Application 1 | Catalyst in the production of polyurethane foams. ontosight.aiontosight.ai |

| Primary Application 2 | Heat stabilizer for polyvinyl chloride (PVC) plastics. ontosight.ai |

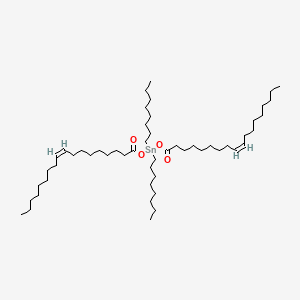

Structure

2D Structure

Properties

CAS No. |

27550-52-3 |

|---|---|

Molecular Formula |

C52H100O4Sn |

Molecular Weight |

908.1 g/mol |

IUPAC Name |

[[(Z)-octadec-9-enoyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |

InChI Key |

SNZAWIWMBQMVSB-BGSQTJHASA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dioctylbis Oleoyloxy Stannane

Alternative Synthetic Routes to Dioctylbis(oleoyloxy)stannane Analogues

While the direct condensation of dioctyltin (B90728) oxide is the most common method, alternative routes can be employed for the synthesis of this compound and its analogues. One such method involves the reaction of dioctyltin dichloride with sodium oleate (B1233923):

(n-C₈H₁₇)₂SnCl₂ + 2 CH₃(CH₂)₇CH=CH(CH₂)₇COONa → (n-C₈H₁₇)₂Sn(OOC(CH₂)₇CH=CH(CH₂)₇CH₃)₂ + 2 NaCl

This route is particularly useful when dioctyltin dichloride is a more readily available starting material. The reaction is typically carried out in a solvent in which the sodium chloride byproduct is insoluble, facilitating its removal by filtration.

Post-Synthetic Modification and Derivatization of the Oleoyloxy Ligand

The oleoyloxy ligand in this compound possesses a carbon-carbon double bond, which serves as a reactive site for post-synthetic modifications. These modifications can be used to alter the physical and chemical properties of the compound.

Hydrogenation: The double bond can be hydrogenated to yield the corresponding saturated analogue, dioctylbis(stearoyloxy)stannane. This would increase the melting point and oxidative stability of the compound.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide. This introduces a new functional group that can undergo further reactions.

Polymerization: The double bond can also participate in polymerization reactions, allowing for the incorporation of the organotin moiety into a polymer backbone.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed:

Atom Economy: The direct condensation of dioctyltin oxide and oleic acid has a high atom economy, as water is the only byproduct.

Use of Safer Solvents: Replacing hazardous solvents like toluene (B28343) and xylene with greener alternatives, or conducting the reaction under solvent-free conditions, is a key green chemistry approach.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for instance, by using effective catalysts to lower the reaction temperature, aligns with green chemistry principles.

Renewable Feedstocks: Oleic acid is derived from natural fats and oils, making it a renewable feedstock.

Advanced Spectroscopic and Structural Elucidation Techniques for Dioctylbis Oleoyloxy Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the structure of Dioctylbis(oleoyloxy)stannane in solution. Through a combination of one-dimensional (¹H, ¹³C, ¹¹⁹Sn) and two-dimensional experiments, a complete picture of the molecule's constitution can be assembled.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the dioctyltin (B90728) moiety and the two oleoyloxy ligands.

The ¹H NMR spectrum displays distinct resonances for the different types of protons in the molecule. The olefinic protons of the oleoyl (B10858665) chains appear as a multiplet around 5.34 ppm. chemicalbook.com The protons on the carbon alpha to the carboxylate group (–CH₂COO–) are expected to be shifted downfield to approximately 2.34 ppm due to the electron-withdrawing effect of the carboxylate. chemicalbook.com The protons of the octyl groups directly attached to the tin atom (Sn-CH₂–) also show a characteristic downfield shift. The extensive aliphatic chains of both the octyl and oleoyl groups produce a complex, overlapping series of signals in the upfield region, typically between 1.2 and 1.7 ppm, while the terminal methyl protons (–CH₃) of both chain types appear at approximately 0.88 ppm. chemicalbook.compsecommunity.org

The ¹³C NMR spectrum provides complementary information, resolving the individual carbon environments. The carboxylate carbon (–COO–) signal is highly diagnostic and typically appears significantly downfield, in the range of 172-178 ppm for organotin carboxylates. nih.govbohrium.com The olefinic carbons (–CH=CH–) of the oleoyl chains are observed around 129-130 ppm. psecommunity.org The carbons of the octyl chains attached to tin (Sn-CH₂) and the carbons of the oleoyl chains alpha to the carboxylate group (–CH₂COO–) are found in the 25-35 ppm region. bohrium.com The remaining aliphatic carbons of both the octyl and oleoyl chains resonate in the 14-32 ppm range, with the terminal methyl carbons appearing at the most upfield position, around 14 ppm. psecommunity.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Olefinic | ¹H | ~ 5.34 |

| ¹³C | ~ 129 - 130 | |

| Carboxylate | ¹³C | ~ 172 - 178 |

| Methylene α to COO | ¹H | ~ 2.34 |

| ¹³C | ~ 30 - 35 | |

| Methylene α to Sn | ¹H | ~ 1.5 - 1.7 |

| ¹³C | ~ 25 - 30 | |

| Aliphatic Chain (CH₂)n | ¹H | ~ 1.2 - 1.7 |

| ¹³C | ~ 22 - 32 | |

| Terminal Methyl (CH₃) | ¹H | ~ 0.88 |

| ¹³C | ~ 14 |

¹¹⁹Sn NMR spectroscopy is a powerful and direct probe for studying the coordination environment of the tin atom. huji.ac.il Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly utilized due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the geometry of the tin center, covering a very wide range of over 2500 ppm. huji.ac.il

This sensitivity allows for the differentiation between various coordination states. rsc.org Generally, the ¹¹⁹Sn chemical shifts for organotin(IV) compounds move to a higher field (more negative ppm values) as the coordination number of the tin atom increases.

Four-coordinate (tetrahedral) tin centers, as would be expected from a simple monomeric structure with monodentate carboxylates, typically resonate in the range of +200 to -60 ppm. rsc.org

Five-coordinate (trigonal bipyramidal) tin centers are found between -90 and -190 ppm. rsc.org

Six-coordinate (octahedral) tin centers, which can arise from the bidentate chelation or bridging of the oleoyloxy ligands, resonate in the range of -210 to -400 ppm. rsc.orgasianpubs.org

For this compound, the oleoyloxy ligands can act as bidentate chelating or bridging ligands, leading to a hexa-coordinated environment around the tin atom in solution. nih.gov Therefore, the ¹¹⁹Sn NMR spectrum is expected to show a single resonance in the -210 to -400 ppm range, confirming a higher-order coordination geometry rather than a simple tetrahedral structure. asianpubs.org

Table 2: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination Number

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -190 |

| 6 | Octahedral | -210 to -400 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com In the COSY spectrum, cross-peaks would appear between the signals of adjacent protons, allowing for the mapping of the entire spin systems of the octyl and oleoyl chains. For instance, one could trace the connectivity from the terminal methyl protons along the full length of the aliphatic chains.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy is used to correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comnih.gov Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for definitively assigning each carbon resonance by linking it to its already-assigned attached proton(s), resolving any ambiguities from the 1D spectra. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the functional groups present in this compound and the nature of the coordination between the oleoyloxy ligand and the tin atom. researchgate.net

The IR and Raman spectra offer clear signatures for the key functional groups within the molecule.

Olefinic Group (C=C): A weak to medium intensity band corresponding to the C=C stretching vibration of the oleoyl chain is expected around 1650 cm⁻¹.

Carboxylate Group (COO⁻): The most significant feature in the vibrational spectrum is the absence of the sharp C=O stretching band of the free oleic acid (typically found around 1710 cm⁻¹) and the appearance of two distinct carboxylate stretching bands. researchgate.net

Asymmetric Stretch (ν_as(COO⁻)): A strong band typically appearing in the 1550-1650 cm⁻¹ region. researchgate.net

Symmetric Stretch (ν_sym(COO⁻)): A medium to strong band found in the 1380-1450 cm⁻¹ region. researchgate.net

The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_sym) is highly diagnostic of the carboxylate group's coordination mode. nih.gov A large separation is indicative of a monodentate coordination, whereas a smaller separation suggests a bidentate (chelating or bridging) interaction. This data provides insight into the solid-state structure of the compound.

Direct evidence for the formation of the tin-carboxylate bond is found in the far-infrared region of the spectrum. The vibrations associated with the tin-oxygen (Sn-O) bonds are heavier and have lower force constants than carbon-oxygen bonds, and thus appear at lower frequencies. The Sn-O stretching modes are typically observed in the 400-600 cm⁻¹ range. The presence of these bands confirms the coordination of the oleoyloxy ligand to the central tin atom, completing the structural picture of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch (ν_as) | Carboxylate (COO⁻) | 1550 - 1650 |

| Symmetric Stretch (ν_sym) | Carboxylate (COO⁻) | 1380 - 1450 |

| C=C Stretch (ν) | Olefinic (C=C) | ~ 1650 |

| Sn-O Stretch (ν) | Tin-Oxygen Bond | 400 - 600 |

| C-H Stretch (ν) | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₅₂H₁₀₀O₄Sn. HRMS can verify this composition by providing an exact mass that is consistent with the theoretical value. Due to the isotopic distribution of tin, the resulting mass spectrum will display a characteristic pattern of peaks.

Various ionization techniques can be employed, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), which are soft ionization methods that typically keep the molecule intact, allowing for the observation of the molecular ion. cdc.gov The expected monoisotopic mass and predicted collision cross section (CCS) values for different adducts of this compound are essential for its unambiguous identification. uni.lu

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 909.67165 | 323.2 |

| [M+Na]⁺ | 931.65359 | 327.2 |

| [M+K]⁺ | 947.62753 | 336.0 |

| [M+NH₄]⁺ | 926.69819 | 327.6 |

| [M-H]⁻ | 907.65709 | 305.1 |

Data sourced from PubChem CID 20837950. uni.lu The table presents predicted mass-to-charge ratios (m/z) and collision cross section (CCS) values for common adducts of this compound, which are critical for its identification via high-resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of organotin carboxylates typically involves the cleavage of the tin-carbon and tin-oxygen bonds. gelest.com For this compound, the expected fragmentation pathways would include:

Loss of Alkyl Chains: The successive or simultaneous loss of the n-octyl groups (C₈H₁₇•, 113 Da) from the tin center.

Loss of Carboxylate Ligands: Cleavage of the tin-oleate bond, resulting in the loss of the oleoyloxy group (C₁₈H₃₃O₂⁻, 281 Da) or neutral oleic acid (C₁₈H₃₄O₂, 282 Da).

Combined Losses: Fragments corresponding to the loss of both octyl and oleoyloxy groups, leading to various smaller organotin-containing ions.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the dioctyltin moiety with the two oleoyloxy ligands.

X-ray Diffraction Analysis for Solid-State Structure Determination

In the solid state, the tin atom in diorganotin dicarboxylates frequently exhibits a coordination number greater than four. gelest.comacs.org This is due to the Lewis acidic nature of the tin center and the ability of the carboxylate ligands to act as bridging ligands. acs.org For this compound, it is anticipated that the tin atom would adopt a coordination geometry that is distorted from a simple tetrahedron.

Commonly observed geometries in related structures include a distorted trigonal bipyramidal or octahedral environment. orientjchem.orgnih.gov In such structures, the two octyl groups typically occupy positions that minimize steric hindrance, often the axial positions in a trigonal bipyramid or trans positions in an octahedron. acs.org The oleoyloxy ligands could coordinate to the tin center in a monodentate, bidentate chelating, or bidentate bridging fashion, with the latter being common in the solid state.

Other Advanced Characterization Techniques (e.g., Mössbauer Spectroscopy for Tin Oxidation State)

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of the tin nucleus. It is particularly useful for determining the oxidation state, coordination number, and site symmetry of tin atoms in a compound. shu.ac.uk

In organotin compounds, tin generally exists in the +4 oxidation state. wikipedia.orgmelscience.comcdc.gov For this compound, a ¹¹⁹Sn Mössbauer spectrum would be expected to show parameters characteristic of Sn(IV). The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus and is indicative of the oxidation state. For Sn(IV) compounds, the isomer shift typically falls within a specific range, distinguishing it clearly from Sn(II) species.

Quadrupole Splitting (ΔE₋Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly symmetric coordination environment (such as tetrahedral or octahedral). For diorganotin dicarboxylates with coordination numbers greater than four, significant quadrupole splitting values are expected, reflecting the distorted geometry around the tin atom.

By comparing the experimental δ and ΔE₋Q values with those of known organotin compounds, Mössbauer spectroscopy can definitively confirm the +4 oxidation state of tin in this compound and provide supporting evidence for the coordination geometry inferred from other techniques. shu.ac.uk

Mechanistic Investigations of Chemical Reactivity and Stability of Dioctylbis Oleoyloxy Stannane

Hydrolytic Stability and Degradation Pathways

Dioctylbis(oleoyloxy)stannane, as an organotin dicarboxylate, is susceptible to hydrolysis, a process that involves the cleavage of the tin-oxygen bond. The stability of this compound in aqueous environments is a critical factor in its application and environmental fate. The hydrolysis of organotin carboxylates is understood to proceed via the formation of various intermediate species, ultimately leading to more stable tin oxides. gelest.com

Under acidic conditions, the carboxylate oxygen is protonated, which weakens the Sn-O bond and facilitates nucleophilic attack by water. Conversely, under alkaline conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the tin atom, leading to the displacement of the oleoyloxy group. The rate of hydrolysis is generally expected to be at its minimum in the neutral pH range and to increase under both acidic and alkaline conditions.

Illustrative Data Table: Expected pH Influence on Hydrolysis Rate of this compound

| pH Range | Predominant Catalysis | Expected Relative Hydrolysis Rate |

| < 4 | Acid-catalyzed | High |

| 4 - 6 | Minimal | Low |

| 6 - 8 | Minimal | Low |

| > 8 | Base-catalyzed | High |

This table is illustrative and based on the general behavior of organotin carboxylates, as specific kinetic data for this compound is not available.

The hydrolysis of this compound is expected to proceed in a stepwise manner. The initial hydrolysis step would involve the replacement of one oleoyloxy group with a hydroxyl group, forming dioctyloleoyloxystannanol. This intermediate is likely unstable and can undergo further reactions.

Subsequent hydrolysis would replace the second oleoyloxy group, leading to the formation of dioctyltin (B90728) dihydroxide. This species is also generally unstable and tends to undergo condensation reactions, eliminating water to form distannoxanes, which are characterized by the presence of a Sn-O-Sn linkage. lupinepublishers.com Further condensation can lead to the formation of polymeric dioctyltin oxide. google.com The oleic acid is released as a byproduct at each hydrolysis step.

Primary Hydrolysis Products of this compound:

Dioctyloleoyloxystannanol

Dioctyltin dihydroxide

Oleic acid

Dioctyltin oxide (polymeric)

A study on dioctyltin dilaurate, a structurally similar compound, showed that upon contact with water, it hydrolyzes into dioctyltin oxide and lauric acid. europa.eu It is reasonable to assume a similar pathway for this compound.

Thermal Degradation Mechanisms and Pathways

The thermal stability of this compound is a key characteristic, particularly in its applications as a stabilizer for polymers like PVC, which are processed at elevated temperatures. researchgate.net Organotin compounds generally exhibit good thermal stability. industrialchemicals.gov.au

Specific kinetic parameters for the thermal decomposition of pure this compound are not extensively documented. However, studies on the thermal degradation of PVC stabilized with similar dioctyltin compounds provide insights into its stability. For instance, dioctyltin compounds have been shown to significantly increase the temperature at which the thermal degradation of PVC begins. core.ac.uk The decomposition of organotin compounds at high temperatures is a complex process that can involve both homolytic and heterolytic cleavage of the tin-carbon and tin-oxygen bonds.

The activation energy for the thermal decomposition of organotin compounds can vary depending on the nature of the organic groups and the anionic ligands attached to the tin atom. For dimethyltin (B1205294) dichloride, an activation energy of 62.8 ± 3 kcal/mol has been reported for its pyrolysis. tue.nl While this is a different class of organotin compound, it provides a general idea of the energy scales involved in the decomposition of these molecules.

The thermal decomposition of this compound is expected to yield a mixture of products resulting from the cleavage of its constituent bonds. At elevated temperatures, the octyl chains can undergo fragmentation, leading to the formation of various volatile hydrocarbons. The oleoyloxy ligands can also decompose, potentially forming anhydrides, esters, and carbon dioxide. The tin-containing residue is likely to be an inorganic tin species, such as tin oxide.

When used as a stabilizer in PVC, dioctyltin carboxylates are known to react with hydrogen chloride that is liberated from the degrading polymer. This reaction results in the formation of dioctyltin chloride species and the corresponding carboxylic acid (oleic acid in this case). inchem.org These tin chloride species can then undergo further reactions.

Expected Thermal Decomposition Products of this compound:

Octene and other smaller hydrocarbons

Oleic anhydride (B1165640)

Carbon dioxide

Dioctyltin oxide

Inorganic tin compounds

Photochemical Stability and Light-Induced Transformations

This compound, like many organotin compounds, can undergo transformations when exposed to ultraviolet (UV) light. This is particularly relevant in applications where materials containing this compound are exposed to sunlight. Organotin compounds are often used as photostabilizers in polymers, indicating that they can interact with and dissipate UV energy. nih.govmdpi.com

The mechanism of photostabilization by organotin compounds in polymers like PVC can involve several pathways. They can act as UV absorbers, dissipating the energy as heat. They can also function as radical scavengers, quenching the free radicals that are formed during the photodegradation of the polymer. proquest.com Furthermore, they can decompose hydroperoxides, which are key intermediates in the photo-oxidation process.

However, the organotin compound itself can also undergo photochemical degradation. The absorption of UV radiation can lead to the cleavage of the tin-carbon and tin-oleoyloxy bonds. This can result in the formation of free radicals and the gradual degradation of the stabilizer. The efficiency of an organotin compound as a photostabilizer is therefore a balance between its ability to protect the polymer and its own photochemical stability. Studies on various organotin complexes have shown that their effectiveness as photostabilizers can be influenced by the nature of the ligands. ajol.info

Illustrative Data Table: Photochemical Activity of Organotin Stabilizers

| Mechanism of Action | Description |

| UV Absorption | The organotin molecule absorbs harmful UV radiation and dissipates it as thermal energy. |

| Radical Scavenging | The organotin compound reacts with and neutralizes free radicals generated within the polymer matrix by UV light. |

| Peroxide Decomposition | The organotin compound catalytically decomposes hydroperoxides, preventing further degradation reactions. |

| Photodegradation of Stabilizer | The organotin compound itself can be degraded by UV radiation, leading to a loss of stabilizing activity over time. |

This table provides a general overview of the photochemical processes involving organotin stabilizers.

Oxidative Stability and Radical Scavenging Mechanisms

The oxidative stability of organotin compounds, including dioctyltin dicarboxylates like this compound, is a subject of significant interest due to their use in applications where they may be exposed to oxidative environments. While specific mechanistic studies on the oxidative degradation of this compound are not extensively detailed in publicly available literature, general principles of organotin chemistry and findings on related compounds offer valuable insights. The antioxidant and radical scavenging activities of organotin carboxylates are an area of ongoing research, with evidence suggesting that the tin center and the associated organic ligands can play a role in these processes. semanticscholar.orguobaghdad.edu.iqresearchgate.net

The reaction of organotin compounds with radicals, such as peroxyl radicals, can lead to the formation of active radical species through the homolytic cleavage of the tin-carbon (Sn-C) bonds. nih.gov However, certain organotin complexes have demonstrated antioxidant properties, which are often attributed to the presence of specific ligands that can act as radical scavengers or the ability of the tin atom to participate in redox processes. nih.govnih.gov For instance, organotin complexes incorporating sterically hindered phenols or other antioxidant moieties into their structure have been synthesized and shown to possess radical scavenging capabilities. nih.govnih.gov

The general mechanism for radical scavenging by antioxidant-containing organotin compounds often involves the donation of a hydrogen atom from the ligand to a radical species, thereby neutralizing it. The resulting radical on the ligand is typically stabilized by resonance. The presence of the organotin moiety can influence the efficacy of this process. nih.gov

Table 1: Postulated Factors Influencing Oxidative Stability and Radical Scavenging of this compound

| Factor | Potential Influence on Oxidative Stability | Postulated Radical Scavenging Mechanism |

| Dioctyltin (R₂Sn²⁺) Moiety | May influence the redox potential of the complex. The nature of the alkyl groups can affect the stability of the Sn-C bond against homolytic cleavage. | The tin center could potentially participate in single electron transfer processes, although this is less common for Sn(IV) compounds. |

| Oleoyloxy Ligands | The double bonds in the oleic acid chain are potential sites for oxidation. | The allylic hydrogens in the oleic acid chain could potentially be donated to radical species, although this would lead to degradation of the ligand. |

| Overall Molecular Structure | Steric hindrance provided by the octyl and oleoyl (B10858665) chains could limit the access of oxidizing agents to the tin center and the ligand backbone. | The overall structure may facilitate or hinder the interaction with radical species. |

Mechanistic Principles Governing Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the chemistry of coordination and organometallic compounds, including dialkyltin dicarboxylates such as this compound. These reactions involve the replacement of one or more ligands in the coordination sphere of the central metal atom by other ligands. The mechanisms of these reactions can be broadly categorized as dissociative (D), associative (A), or interchange (I). libretexts.orglibretexts.org

Research has demonstrated that dialkyltin dicarboxylates can participate in ligand exchange reactions, particularly with dialkyltin dichlorides. acs.org These reactions often lead to an equilibrium mixture of the parent compounds and the mixed-ligand species. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these exchange processes, as the rate of exchange can influence the appearance of the NMR signals. acs.org

The general mechanisms for ligand substitution are described as follows:

Dissociative (D) Mechanism: This is a two-step mechanism where the departing ligand leaves in the first, rate-determining step to form a coordinatively unsaturated intermediate. The incoming ligand then coordinates to this intermediate in a rapid second step. This mechanism is analogous to an SN1 reaction in organic chemistry. libretexts.orgdalalinstitute.com

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center to form a hypercoordinate intermediate. The departure of the leaving group then occurs in a subsequent step. This pathway is similar to an SN2 reaction. libretexts.org

Interchange (I) Mechanism: This is a concerted mechanism where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate. The interchange mechanism can be further classified as associative interchange (Ia) or dissociative interchange (Id), depending on whether the bond-making with the incoming ligand or the bond-breaking with the leaving group is more important in the transition state. libretexts.org

For dialkyltin(IV) compounds, which are typically tetrahedral or can adopt higher coordination numbers, the specific mechanism of ligand exchange will depend on several factors, including the nature of the alkyl groups on the tin, the incoming and leaving ligands, and the reaction conditions. The existence of an equilibrium in the exchange between dialkyltin dicarboxylates and dialkyltin dichlorides suggests that the free energy difference between the reactants and products is small. acs.org

In the case of this compound, a ligand exchange reaction with a compound like dioctyltin dichloride would likely proceed through an interchange mechanism. The accessibility of the tin center to the incoming ligand, balanced against the strength of the tin-oleoyloxy bond, would dictate whether the mechanism has more associative or dissociative character. The long alkyl chains of the octyl and oleoyl groups might sterically hinder an associative pathway, potentially favoring a more dissociative interchange.

Table 2: General Mechanistic Pathways for Ligand Exchange in Dialkyltin Dicarboxylates

| Mechanistic Pathway | Description | Key Characteristics | Relevance to this compound |

| Dissociative (D) | A ligand dissociates to form a three-coordinate intermediate, which then reacts with the incoming ligand. | Rate is independent of the incoming ligand concentration. A distinct intermediate is formed. | Less likely for Sn(IV) unless forced by significant steric hindrance. |

| Associative (A) | The incoming ligand coordinates to the tin center to form a five-coordinate intermediate before the original ligand departs. | Rate is dependent on the incoming ligand concentration. A distinct intermediate is formed. | Plausible, as Sn(IV) can expand its coordination sphere. Steric bulk of the octyl and oleoyl groups may disfavor this pathway. |

| Interchange (I) | A concerted process where the new bond forms as the old bond breaks. | Can have associative (Ia) or dissociative (Id) character. No distinct intermediate. | Considered a likely pathway for many organotin ligand exchange reactions. The specific character (Ia or Id) would depend on the specific reactants and conditions. |

Computational and Theoretical Studies on Dioctylbis Oleoyloxy Stannane

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for studying organotin compounds to predict their geometry, stability, and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For dioctylbis(oleoyloxy)stannane, this involves calculating the potential energy for various spatial arrangements of the dioctyl and oleoyloxy ligands around the central tin atom. The goal is to find the conformation with the lowest energy, which corresponds to the most stable structure.

Various methods can be used for geometry optimization, including Hartree-Fock, semi-empirical methods, and DFT. mdpi.com The choice of method and basis set, such as the commonly used 3-21G basis set, influences the accuracy of the results. mdpi.com For organotin compounds, DFT methods like B3LYP are often used in conjunction with basis sets like LANL2DZ for the tin atom and 6-31G* for other atoms to achieve a good balance between accuracy and computational cost. frontiersin.org The optimization process calculates the energy at an initial geometry and then systematically searches for a new geometry with lower energy until a minimum is found. mdpi.com In this compound, key structural parameters such as Sn-O and Sn-C bond lengths, as well as the O-Sn-O and C-Sn-C bond angles, are determined. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography if available. For similar organotin carboxylates, distorted trigonal bipyramidal or octahedral geometries around the tin center are common. nih.govorientjchem.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Sn-O Bond Length | ~2.20 Å |

| Sn-C Bond Length | ~2.15 Å |

| O-Sn-O Bond Angle | ~170° |

| C-Sn-C Bond Angle | ~125° |

Note: The values in this table are hypothetical and represent typical ranges observed for similar organotin compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical hardness, and polarizability.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These values are illustrative and based on typical DFT calculation results for organotin compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, an MD simulation would provide insights into how the long alkyl chains of the octyl and oleoyl (B10858665) groups behave in different environments, such as in a solvent or interacting with a biological membrane. These simulations can reveal the preferred conformations of the flexible side chains and the stability of the coordination around the tin atom. nih.gov MD simulations are particularly useful for understanding the interactions of organotin compounds with biological targets, such as proteins, which can help elucidate their mechanisms of toxicity. nih.govrsc.org The simulations can track the trajectory of the molecule and analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Organotin Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property, such as toxicity. springernature.com The goal of QSAR is to develop a predictive model that can estimate the activity of new or untested compounds based on their structural features. springernature.com

In the context of organotin compounds, QSAR models are often developed to predict their toxicity. nih.gov These models use molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule, to build a correlation with the observed biological activity. For this compound, relevant descriptors could include its molecular weight, lipophilicity (logP), steric parameters, and electronic properties derived from quantum chemical calculations. By including this compound in a dataset of other organotin compounds with known toxicities, a QSAR model could be developed to predict its potential adverse effects. This approach is a cost-effective alternative to extensive animal testing. libretexts.org

Table 3: Example of Molecular Descriptors for a QSAR Model of Organotin Compounds

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Toxicity (LC50, µM) |

| Dioctyltin (B90728) dichloride | 303.9 | 4.2 | 4.8 | 1.5 |

| Dibutyltin (B87310) dilaurate | 631.6 | 10.5 | 3.5 | 0.8 |

| This compound | 800.0 (approx.) | >10 (estimated) | ~3.0 (estimated) | Predicted |

| Tributyltin oxide | 596.1 | 5.5 | 2.1 | 0.1 |

Note: The toxicity values and some descriptors are hypothetical and for illustrative purposes to demonstrate the components of a QSAR model.

Spectroscopic Parameter Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model. For this compound, this would include the prediction of NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations can predict these shifts with reasonable accuracy. For organotin compounds, the ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination number of the tin atom. nih.govmdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. Computational methods can calculate these vibrational modes, which can be compared to an experimental IR spectrum to confirm the presence of specific functional groups and to support the predicted molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can provide information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

By comparing the predicted spectra with experimental data, the accuracy of the computational model can be assessed. A good agreement between the calculated and experimental spectra provides confidence in the predicted molecular geometry and electronic structure. frontiersin.org

Table 4: Predicted vs. Experimental Spectroscopic Data for a Generic Organotin Carboxylate

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹¹⁹Sn NMR Chemical Shift (ppm) | -150 | -145 |

| ¹³C NMR (C=O) (ppm) | 175.2 | 174.8 |

| IR Stretching Freq. (C=O) (cm⁻¹) | 1650 | 1645 |

| UV-Vis λmax (nm) | 220 | 225 |

Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental spectroscopic parameters.

Applications of Dioctylbis Oleoyloxy Stannane in Materials Science and Polymer Chemistry Research

Role of Dioctylbis(oleoyloxy)stannane in Polymer Stabilization Mechanisms

The inherent instability of certain polymers, such as Polyvinyl Chloride (PVC), when exposed to heat and light necessitates the use of stabilizers. Organotin compounds, including this compound, have been investigated for their efficacy in preventing polymer degradation.

Investigation of Polyvinyl Chloride (PVC) Stabilization Pathways

Dioctyltin (B90728) compounds are recognized for their role as heat stabilizers in PVC. The stabilization mechanism of organotin compounds, in general, involves two primary functions: the scavenging of hydrogen chloride (HCl) and the substitution of labile chlorine atoms in the PVC structure. The degradation of PVC is an autocatalytic process initiated by the elimination of HCl, which further catalyzes the degradation. Organotin stabilizers interrupt this cycle by reacting with the released HCl.

Furthermore, these stabilizers can replace the unstable allylic chlorine atoms present in the PVC chain with more stable carboxylate or mercaptide groups from the organotin compound. This substitution prevents the initiation of the "zipper" dehydrochlorination reaction, which leads to the formation of long polyene sequences responsible for discoloration and loss of mechanical properties. While specific research on the intricate pathways of this compound is not extensively detailed in publicly available literature, its function is predicated on these established principles of organotin stabilization.

Mechanisms of Thermal and Photo-oxidative Degradation Mitigation in Polymers

The mitigation of thermal and photo-oxidative degradation by this compound is crucial for extending the service life of polymeric materials. During thermal processing or exposure to sunlight, polymers generate free radicals, which initiate chain reactions leading to bond scission and cross-linking.

The general mechanism for photo-oxidative degradation involves the absorption of UV radiation, leading to the formation of polymer radicals. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer chain to form hydroperoxides. The subsequent decomposition of these hydroperoxides accelerates the degradation process. Organotin stabilizers can interfere with this process by acting as radical scavengers and peroxide decomposers. The tin atom can participate in redox reactions that neutralize radical species and convert hydroperoxides into non-radical products, thereby inhibiting the degradative cascade.

Structure-Stabilizer Efficacy Relationships in Polymer Systems

The effectiveness of an organotin stabilizer is intrinsically linked to its molecular structure. The nature of the alkyl and anionic ligands attached to the tin atom significantly influences its stabilizing performance. For dioctyltin compounds, the two octyl groups provide good compatibility with the PVC matrix, which is essential for effective and long-lasting stabilization.

Catalytic Activity of this compound in Polymerization Reactions

Beyond its role in stabilization, this compound also exhibits significant catalytic activity, particularly in the synthesis of polyurethanes.

Catalysis in Polyurethane Synthesis and Reaction Kinetics

Organotin compounds are widely employed as catalysts in the production of polyurethanes, where they accelerate the reaction between isocyanates and polyols. This reaction is the fundamental step in the formation of the urethane (B1682113) linkage. Tin-containing catalysts are essential for achieving controlled and efficient polymerization, influencing factors such as curing time and the final properties of the polyurethane material.

The catalytic mechanism of organotin compounds in urethane formation is generally believed to involve the formation of a complex between the catalyst, the polyol, and the isocyanate. This complex facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, thereby lowering the activation energy of the reaction.

Table 1: General Effect of Organotin Catalyst Structure on Polyurethane Reaction Kinetics

| Catalyst Feature | Influence on Reaction Kinetics |

| Alkyl Group Chain Length | Longer chains may slightly decrease activity due to steric hindrance. |

| Anionic Ligand | The nature of the carboxylate can influence the Lewis acidity of the tin center and its coordination with reactants, thereby affecting the catalytic rate. |

| Catalyst Concentration | Higher concentrations generally lead to faster reaction rates, but can also promote side reactions. |

Studies on Reaction Selectivity and Polymer Architecture Control

In polyurethane synthesis, particularly for applications like foams, the selectivity of the catalyst between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water) is crucial. Organotin catalysts are known to be highly selective towards the gelling reaction. This selectivity is vital for controlling the polymer's molecular weight buildup and cross-linking, which in turn dictates the final mechanical properties and cell structure of the foam.

The structure of this compound, with its specific ligands, can influence this selectivity. By carefully selecting the catalyst and reaction conditions, it is possible to tailor the polymer architecture, such as the degree of branching and cross-linking. This control over the polymer structure allows for the production of polyurethanes with a wide range of properties, from soft elastomers to rigid foams. The ability to control these reactions is a key reason for the widespread use of organotin catalysts in the polyurethane industry.

Integration of this compound in Advanced Materials Research

This compound, an organotin compound, holds potential for integration into advanced materials, primarily drawing on the well-established functionalities of related dioctyltin dicarboxylates in polymer science. While specific research focusing exclusively on the oleoyloxy derivative is limited, its chemical structure allows for informed predictions of its behavior and applications. The presence of two long, unsaturated oleoyl (B10858665) chains and two octyl groups attached to a central tin atom suggests its utility as a stabilizer, catalyst, and modifying agent in various polymer systems.

Development of Novel Organotin-Polymer Hybrid Materials

The creation of organotin-polymer hybrid materials is an area of significant research, aiming to combine the properties of both the inorganic tin component and the organic polymer matrix. This compound can be incorporated into polymers to develop novel hybrid materials with tailored properties.

One of the primary roles of analogous dioctyltin compounds is as a heat stabilizer for polyvinyl chloride (PVC). core.ac.ukgelest.com The mechanism of stabilization is understood to involve the substitution of labile chlorine atoms in the PVC structure, which are sites for the initiation of thermal degradation. core.ac.uk It is proposed that this compound would function similarly, with the oleoyloxy groups being exchanged for chlorine atoms on the polymer backbone. This action prevents the formation of conjugated double bonds that lead to discoloration and embrittlement of the PVC material. core.ac.uk The long oleoyl chains could also enhance the compatibility of the stabilizer with the PVC matrix.

In the realm of thermosetting polymers, dioctyltin carboxylates are known to be effective catalysts for the formation of polyurethanes. lupinepublishers.com They act as Lewis acids, activating the isocyanate group towards reaction with a polyol. lupinepublishers.com It is anticipated that this compound would exhibit similar catalytic activity. The nature of the carboxylate ligand can influence the catalytic rate; for instance, dibutyltin (B87310) diacetate is more reactive than dibutyltin dilaurate. gelest.com This suggests that the reactivity of this compound could be tailored by the specific structure of the oleic acid moiety.

The integration of this compound into polymer matrices can also be expected to modify their physical properties. The long, flexible alkyl chains of the oleoyloxy and octyl groups can act as internal plasticizers, increasing the flexibility and processability of rigid polymers.

Table 1: Potential Roles of this compound in Polymer Hybrid Materials

| Polymer System | Potential Role of this compound | Expected Outcome |

| Polyvinyl Chloride (PVC) | Heat Stabilizer | Improved thermal stability, prevention of discoloration. |

| Polyurethanes | Catalyst | Controlled curing and cross-linking. |

| Various Thermoplastics | Plasticizer/Processing Aid | Increased flexibility and improved melt flow properties. |

Functionalization of Surfaces with this compound Derivatives

The functionalization of surfaces with organometallic compounds is a key strategy for altering the surface properties of materials, such as adhesion, wettability, and biocompatibility. While direct research on surface functionalization using this compound is not widely published, the reactivity of organotin compounds suggests potential pathways for such applications.

Derivatives of this compound could be synthesized to contain reactive groups capable of covalently bonding to a variety of surfaces. For example, the oleoyloxy ligand could be substituted with a ligand containing a silane (B1218182) group, which can then react with hydroxyl groups on surfaces like glass or silica. This would result in a surface layer of dioctyltin moieties.

The long alkyl chains of the octyl and oleoyl groups would be expected to create a hydrophobic surface. This could be utilized to produce water-repellent coatings on various substrates. The specific properties of the functionalized surface could be tuned by modifying the structure of the ligands attached to the dioctyltin core.

Table 2: Potential Surface Functionalization Strategies and Outcomes

| Surface Type | Potential Functionalization Approach | Expected Surface Property Change |

| Glass, Silica | Reaction with a silane-containing derivative of this compound. | Increased hydrophobicity, altered surface energy. |

| Metal Oxides | Direct adsorption or reaction with surface hydroxyl groups. | Improved corrosion resistance, modified catalytic activity. |

| Polymers | Blending or grafting of this compound derivatives. | Altered surface friction, improved biocompatibility. |

Biological Interactions and Environmental Fate of Dioctylbis Oleoyloxy Stannane: Academic Perspectives

Environmental Speciation and Transformation Pathways of Organotin Compounds

Organotin compounds, a class of chemical substances that includes dioctylbis(oleoyloxy)stannane, are introduced into the environment through various industrial and agricultural applications. nih.govtandfonline.com Their uses as PVC stabilizers, catalysts, and biocides contribute to their presence in aquatic and terrestrial ecosystems. researchgate.netchromatographyonline.com Once in the environment, the distribution, fate, and toxicity of these compounds are heavily influenced by their chemical speciation—the specific form in which the element exists. nih.govnih.gov The speciation of organotins in aquatic systems is affected by environmental factors such as pH and salinity, which can determine their reactivity and bioavailability. nih.govnih.gov Due to their tendency to bind to sediments, organotin compounds can persist in the environment for extended periods. researchgate.net

Abiotic Degradation in Aquatic and Terrestrial Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water). Organotin compounds are susceptible to abiotic degradation, which plays a role in their environmental persistence. nih.gov

Photolysis, particularly by ultraviolet (UV) radiation, is a significant pathway for the breakdown of organotins. Research has demonstrated the degradation of various organotin compounds upon exposure to UV light. For instance, a study on the effects of UV radiation on dioctyltin (B90728) dichloride (DOTC), a related dioctyltin compound, showed that it degraded over time when exposed to UV light. epa.gov The degradation process involves the sequential loss of organic groups from the tin atom. In the case of dialkyltins like DOTC, UV exposure leads to the formation of monoalkyl derivatives and eventually inorganic tin tetrachloride. epa.gov This process was observed in both pure compounds and when incorporated into PVC films, suggesting that sunlight can contribute to the breakdown of these stabilizers in plastic products. epa.gov

Hydrolysis can also contribute to the transformation of organotin compounds, although the rate and extent depend on the specific compound and environmental conditions. researchgate.net Under mild physiological conditions, ligands such as carboxylates (like the oleoyloxy group in this compound) can be displaced. industrialchemicals.gov.au While specific hydrolysis data for this compound is limited, studies on analogous compounds indicate that hydrolysis can occur, influencing the compound's environmental form and bioavailability. industrialchemicals.gov.au

| Degradation Pathway | Description | Relevant Organotin Compounds Studied | Key Findings |

| Photolysis (UV Degradation) | Breakdown of compounds by exposure to ultraviolet light. | Dioctyltin dichloride (DOTC), Dibutyltin (B87310) dichloride (DBTC), Triphenyltin monochloride (TPTC) | Sequential degradation occurs, with the loss of organic groups. DOTC and DBTC were undetected after 370 and 135 hours of exposure, respectively, leaving only inorganic tin. epa.gov |

| Hydrolysis | Chemical breakdown of a compound due to reaction with water. | Analogue organotin compounds | Ligands (e.g., carboxylates, sulfur-based) can be easily displaced under mild physiological conditions, affecting the compound's structure and behavior. industrialchemicals.gov.au |

Biotic Degradation Mechanisms by Microorganisms (e.g., Debutylation, Methylation)

Microorganisms play a crucial role in the transformation and degradation of organotin compounds in the environment. nih.gov These biotic processes can alter the toxicity, mobility, and ultimate fate of the compounds. nih.gov The primary mechanisms of microbial transformation are dealkylation (or debutylation for butyltin compounds) and methylation.

Dealkylation/Debutylation: This is a key degradation pathway where microorganisms sequentially remove the alkyl (e.g., octyl, butyl) groups attached to the tin atom. researchgate.net This process generally leads to a reduction in the toxicity of the compound, as toxicity decreases in the order R3SnX > R2SnX2 > RSnX3 (where R is an organic group). tandfonline.com For a dioctyltin compound like this compound (an R2SnX2 type), microbial action would lead to the formation of monooctyltin compounds and subsequently inorganic tin. This stepwise degradation has been observed for other organotins like tributyltin (TBT), which degrades to dibutyltin (DBT), then monobutyltin (B1198712) (MBT), and finally inorganic tin. researchgate.net This process is primarily carried out by bacteria and fungi. nih.gov

Methylation: In some environmental conditions, particularly in sediments, microorganisms can add methyl groups to inorganic tin or other organotin compounds. researchgate.netacs.org This biomethylation can lead to the formation of volatile and sometimes more mobile tin species, which can be remobilized from sediments into the water column and potentially the atmosphere. acs.orgosti.gov While dealkylation is a degradation pathway, methylation is a transformation process that can influence the environmental transport of tin. acs.org

The effectiveness of these microbial processes is influenced by environmental conditions, with aerobic (oxygen-present) degradation generally being moderate to fast, while anaerobic (oxygen-absent) degradation is slower. nih.gov

Bioaccumulation and Biotransformation Studies in Model Organisms (e.g., aquatic microorganisms, plants)

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. While some organotin compounds, such as tributyltin, are known to have high bioconcentration factors (BCF) in aquatic organisms, dioctyltin compounds are generally considered to have low bioaccumulation potential. env.go.jpcanada.ca The biodegradability of dioctyltin maleate, for instance, is characterized by a low BOD degradation rate, and its bioaccumulation is considered to be nonexistent or low. env.go.jp

Biotransformation is the chemical modification of substances by living organisms. As discussed in the previous section, microorganisms can transform organotins through dealkylation and methylation. nih.gov Plants can also take up and metabolize certain compounds, although specific data on the biotransformation of this compound in plants is limited. nih.gov

Investigation of Cellular Uptake Mechanisms in Microorganisms

The interaction between organotin compounds and microorganisms begins at the cellular level. The exact mechanism—whether it involves adsorption to the cell surface or accumulation within the cell—is a key area of investigation and can vary between organisms. nih.govmatis.is

Due to their lipophilic (fat-loving) nature, organotins are considered membrane-active, meaning they can readily interact with and potentially penetrate the lipid bilayers of cell membranes. nih.govresearchgate.net Studies on various microorganisms have shown different uptake patterns. For example, research on a fungus, cyanobacteria, and microalgae indicated that cell surface binding was the primary mode of interaction. nih.gov In contrast, studies on some bacteria suggest that compounds like TBT can cross the cell membrane and interact with cytosolic enzymes. nih.gov

Effects on Microbial Enzyme Systems and Metabolic Pathways

Once inside microbial cells, organotin compounds can exert toxic effects by interfering with essential enzyme systems and metabolic pathways. The ability of organotins to interact with proteins, particularly those containing sulfhydryl groups (cysteine residues), is a key mechanism of their toxicity. researchgate.netnih.gov

Research on related organotin compounds has shown that they can disrupt various cellular functions. For example, dibutyltin compounds have been found to affect triglyceride metabolism in human liver cells by inhibiting the mTOR pathway, which in turn impacts both lipogenesis (fat creation) and fatty acid oxidation (fat breakdown). mdpi.com While this study was on human cells, it highlights the potential for organotins to interfere with fundamental metabolic signaling pathways that are often conserved across different life forms.

The interaction with enzymes is not limited to metabolic pathways. Organotins have been shown to inhibit microtubule assembly by directly interacting with the protein tubulin, which is crucial for cell structure and division. researchgate.net This disruption of fundamental cellular processes underscores the broad-spectrum biocidal activity of some organotin compounds.

Advanced Analytical Methodologies for Environmental Monitoring and Detection

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of dioctyltin compounds and other organotins in environmental samples like water, sediment, and biological tissues. nih.govresearchgate.net The analysis typically involves multiple steps: extraction of the compounds from the sample matrix, derivatization to a more volatile form (for some methods), separation, and finally, detection and quantification. nih.gov

Several advanced analytical techniques are widely used for the speciation of organotin compounds:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective and widely used technique for detecting dioctyltin and other organotins due to its high sensitivity and accuracy. nano-lab.com.trgcms.cz Because organotin compounds are often not volatile enough for direct GC analysis, a derivatization step is usually required. nih.gov This involves converting them into more volatile forms, such as hydrides or ethyl/pentyl derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is particularly suitable for analyzing organotins in liquid samples, such as water. nano-lab.com.tr A significant advantage of LC-MS over GC-MS is that it often does not require a derivatization step, simplifying the sample preparation process. nih.govepa.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another powerful technique used for the detection of metals and organometallic compounds. nano-lab.com.tr It can be coupled with either GC or LC for speciation analysis, offering excellent selectivity and sensitivity. researchgate.net

| Analytical Technique | Abbreviation | Common Application | Key Features |

| Gas Chromatography-Mass Spectrometry | GC-MS | Detection in various environmental matrices (water, sediment, biota). | High sensitivity and accuracy; typically requires a derivatization step to increase volatility. nih.govnano-lab.com.tr |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of liquid samples (e.g., water, food). | Does not typically require derivatization, simplifying sample preparation. nih.govnano-lab.com.tr |

| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Used as a highly sensitive detector, often coupled with GC or LC for speciation. | Provides elemental specificity and very low detection limits. researchgate.netnano-lab.com.tr |

Chromatography-Mass Spectrometry Techniques for Trace Analysis

The accurate quantification of this compound and other organotin compounds in environmental samples at trace levels necessitates highly sensitive and selective analytical methods. Chromatography coupled with mass spectrometry (MS) stands as the primary approach for this purpose, with both gas chromatography (GC) and liquid chromatography (LC) being widely employed. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally, GC-MS has been a common method for organotin analysis. sciex.com However, due to the low volatility and high polarity of many organotin compounds, including dioctyltin species, a derivatization step is typically required before GC analysis. nih.gov This process converts the ionic organotins into more volatile and thermally stable forms. Common derivatization techniques include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt4). researchgate.netnih.gov

Grignard Alkylation: Employing Grignard reagents to attach alkyl groups. nih.gov

Following derivatization, the sample is introduced into the GC system. The separation is achieved on a capillary column, often a non-polar or semi-polar one like a DB-5. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and detected. Triple quadrupole (MS/MS) systems are frequently used to enhance selectivity and sensitivity, allowing for detection limits in the nanogram per liter (ng/L) range. nih.govthermofisher.com Despite its effectiveness, the need for time-consuming derivatization is a significant drawback of GC-MS. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has emerged as a preferred technique as it often circumvents the need for derivatization, simplifying sample preparation and reducing analysis time. sciex.comrsc.org This method is suitable for analyzing polar and non-volatile compounds directly. The separation is typically performed using reversed-phase chromatography with columns like C18. researchgate.net

The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile. sciex.comeurl-pesticides.eu Electrospray ionization (ESI) is a commonly used ionization source for organotin analysis in LC-MS. sciex.comresearchgate.net The high selectivity of LC-MS/MS allows for reliable detection and quantification even in complex matrices like sediment and biological tissues, with detection limits well below regulated levels. sciex.com

Below is an interactive table summarizing the key aspects of these techniques for organotin analysis.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Derivatization | Usually required (e.g., ethylation, Grignard alkylation) nih.govresearchgate.net | Generally not required sciex.com |

| Sample Prep | More complex and time-consuming sciex.com | Simpler and faster sciex.com |

| Typical Column | Capillary column (e.g., DB-5) researchgate.net | Reversed-phase (e.g., C18) researchgate.net |

| Ionization Source | Electron Ionization (EI) researchgate.net | Electrospray Ionization (ESI) sciex.com |

| Detection Limits | Low ng/L to µg/kg range nih.gov | Low ng/L range researchgate.net |

| Primary Advantage | High resolution | Simplified sample preparation, suitable for non-volatile compounds |

| Primary Disadvantage | Derivatization requirement sciex.com | Potential for matrix effects |

Electrochemical Methods for Organotin Compound Detection

Electrochemical sensors offer a promising alternative for the detection of organotin compounds, providing advantages such as simplicity, rapid response, portability, and low cost. mdpi.com These methods are based on measuring the electrical signals (e.g., current or potential) generated by the electrochemical oxidation or reduction of the target analyte at an electrode surface.

The development of these sensors often involves modifying the working electrode with nanomaterials to enhance its sensitivity and selectivity. Materials such as carbon nanotubes, metal nanoparticles (e.g., gold), and conductive polymers are used to increase the electrode's effective surface area and catalytic activity. mdpi.comnih.gov For instance, a glassy carbon electrode modified with nanocomposites can exhibit significant electrocatalytic activity towards the oxidation of target organic molecules. electrochemsci.org

While specific applications for this compound are not extensively detailed in the literature, the principles can be applied. The tin center in the organotin molecule is electroactive and can be targeted for detection. Voltammetric techniques like Differential Pulse Voltammetry (DPV) are often employed due to their high sensitivity and ability to lower detection limits. electrochemsci.org The sensor's performance is optimized by controlling parameters such as the pH of the supporting electrolyte and the accumulation time. The goal is to create a sensor that can reliably detect organotin compounds at the nanomolar levels required for environmental monitoring. nih.gov

Ecotoxicological Mechanisms in Model Aquatic Systems (e.g., fish, algae)

Dioctyltin compounds, as part of the broader organotin category, are recognized for their potential to cause adverse effects in aquatic ecosystems. nih.gov Studies on model organisms like fish and algae have been crucial in determining their ecotoxicological impact. The toxicity of these compounds is significant even at low concentrations, leading to their classification as priority pollutants in many regions. env.go.jpchromatographyonline.com

In aquatic environments, dioctyltin compounds can be harmful to a range of organisms. Ecotoxicity data is often presented as the median lethal concentration (LC50), which is the concentration that is fatal to 50% of a test population over a specific time, or the Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects are unlikely to occur. env.go.jp For dioctyltin compounds, acute and chronic toxicity values have been established for various aquatic species. For example, a 96-hour LC50 of 86 µg/L has been reported for the fish species Danio rerio (zebrafish). env.go.jp Chronic toxicity data for algae has resulted in a PNEC of 0.0062 µg/L, indicating high toxicity to these primary producers. env.go.jp

The following table presents ecotoxicological data for dioctyltin compounds in representative aquatic organisms.

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Danio rerio (zebrafish) | LC50 | 96 hours | 86 | env.go.jp |

| Daphnia magna (water flea) | EC50 | 48 hours | 1.1 | env.go.jp |

| Algae | Chronic NOEC | - | 0.62 | env.go.jp |

| Derived PNEC | - | - | 0.0062 | env.go.jp |

Investigation of Modes of Action at the Cellular and Sub-cellular Level

The toxicity of organotin compounds, including dioctyltins, stems from their interactions with biological systems at the cellular and subcellular levels. researchgate.net A key factor in their toxicity is their ability to interact with and disrupt biological membranes due to their lipophilic nature. researchgate.net

At the subcellular level, a primary mode of action for some organotin compounds is the inhibition of mitochondrial functions, particularly oxidative phosphorylation. uu.nlinchem.org Dialkyltin compounds, such as dioctyltin, can also interfere with glucose metabolism and the synthesis of DNA, RNA, and proteins in isolated cells like thymocytes. uu.nl

Studies have shown that the toxicity of organotins is heavily dependent on their cellular uptake. researchgate.net Once inside the cell, they can induce a variety of detrimental effects:

Apoptosis: Several organotin compounds have been shown to induce programmed cell death, or apoptosis, in various cell lines. nih.govmdpi.com The specific cell death pathway (apoptosis or necrosis) can be cell-type dependent. nih.gov

Immunotoxicity: A well-documented effect of dioctyltin and dibutyltin compounds is immunotoxicity, specifically targeting the thymus. researchgate.netindustrialchemicals.gov.au This can lead to thymus atrophy and lymphoid depletion, compromising the immune system. inchem.orgindustrialchemicals.gov.au

Genotoxicity: While some studies report weak genotoxic effects, forced uptake of organotins into cells can lead to significant DNA damage, indicating a considerable toxicological potential. researchgate.net

These cellular-level disruptions are the underlying cause of the broader toxic effects observed in organisms. uu.nl

Structure-Activity Relationships in Environmental Impact Assessment

The environmental impact and toxicity of organotin compounds are strongly influenced by their chemical structure. The structure-activity relationship (SAR) for organotins is a critical aspect of their environmental risk assessment. The toxicity is primarily determined by the number and the nature of the organic groups (R) covalently bonded to the tin (Sn) atom. industrialchemicals.gov.au

The general trend for the toxicity of organotin compounds (RnSnX4-n) is as follows: Tri-substituted (R3SnX) > Di-substituted (R2SnX2) > Mono-substituted (RSnX3) researchgate.netnih.gov

Tetra-substituted organotins (R4Sn) are generally considered less toxic but can degrade in the environment to more toxic tri- and di-substituted forms. chromatographyonline.com

For di-substituted compounds like this compound, the nature of the alkyl group (the "octyl" group in this case) also plays a significant role. Toxicity tends to increase with the length of the alkyl chain up to a certain point. However, very long chains can decrease water solubility and bioavailability, potentially reducing toxicity. The anionic ligand (the "oleoyloxy" group) primarily influences the compound's physicochemical properties and how it is taken up by organisms, rather than its intrinsic toxicity, which is driven by the dioctyltin moiety. industrialchemicals.gov.au Understanding these SARs is essential for predicting the environmental risk of different organotin compounds and for guiding the development of less harmful alternatives. chromatographyonline.com